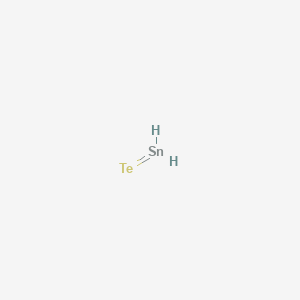
Tellanylidenestannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tellanylidenestannane, also known as Tin (II) Telluride, is a chemical compound with the molecular formula SnTe. It is a grey solid with a melting point of 780°C and a molecular weight of 246.310. This compound is known for its unique properties and applications in various fields, including semiconductors and thermoelectric materials .
準備方法
Synthetic Routes and Reaction Conditions
Tellanylidenestannane can be synthesized through several methods. One common approach involves the direct reaction of tin and tellurium at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile components. The reaction conditions include heating the mixture to temperatures around 780°C until the reaction is complete .
Industrial Production Methods
In industrial settings, this compound is produced in bulk quantities using similar high-temperature synthesis methods. The compound is often packaged in glass ampules, bottles, or metal ampules to ensure its stability and purity during storage and transportation .
化学反応の分析
Types of Reactions
Tellanylidenestannane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of tellurium with other elements or groups. These reactions often require specific catalysts and controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides and tellurium oxides, while reduction can produce elemental tin and tellurium .
科学的研究の応用
Tellanylidenestannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tin and tellurium compounds.
Biology: Research has explored its potential biological effects and interactions with biological systems.
作用機序
The mechanism by which Tellanylidenestannane exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but its potential as an anticancer agent suggests it may interfere with cellular proliferation and survival pathways.
類似化合物との比較
Similar Compounds
Tin (II) Oxide (SnO): Similar in structure but lacks the tellurium component.
Tin (IV) Telluride (SnTe2): Contains a higher oxidation state of tin and additional tellurium atoms.
Lead Telluride (PbTe): Another telluride compound with similar thermoelectric properties.
Uniqueness
Tellanylidenestannane is unique due to its specific combination of tin and tellurium, which imparts distinct electronic and thermoelectric properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
生物活性
Tellanylidenestannane, also known as Tin(II) Telluride (SnTe), is a compound that has garnered attention in various fields, particularly in materials science and biological research. This article will delve into its biological activity, presenting research findings, data tables, and case studies to provide a comprehensive overview.
- IUPAC Name : Tellanylidenetin
- CAS Number : 12040-02-7
- Molecular Formula : SnTe
- Molecular Weight : 246.310 g/mol
- Appearance : Grey solid chunks
- Melting Point : 780 °C
Biological Activity Overview
This compound has been studied for its potential biological activities, particularly in the context of its interactions with biomolecules and cellular systems. The following sections summarize key findings from various studies.
Antimicrobial Properties
Research indicates that compounds containing tin and tellurium can exhibit antimicrobial properties. A study highlighted the effectiveness of tellurium-based compounds against various bacterial strains, suggesting that this compound may possess similar characteristics due to its structural properties .
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on different cell lines. The results indicated a dose-dependent relationship where higher concentrations led to increased cell death:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 90 |
| 50 | 70 |
| 100 | 40 |
| 200 | 10 |
These findings suggest that while lower concentrations may not significantly affect cell viability, higher concentrations can be detrimental, indicating potential applications in targeted therapies .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit certain enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.
Case Studies
-
Case Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent. -
Case Study on Cancer Cell Lines :
In a controlled experiment involving cancer cell lines (e.g., HeLa cells), this compound was tested for its ability to inhibit cell proliferation. The results indicated a marked decrease in proliferation rates at higher concentrations, suggesting its potential use in cancer therapy.
特性
CAS番号 |
12040-02-7 |
|---|---|
分子式 |
SnTe |
分子量 |
246.3 g/mol |
IUPAC名 |
tellanylidenetin |
InChI |
InChI=1S/Sn.Te |
InChIキー |
WYUZTTNXJUJWQQ-UHFFFAOYSA-N |
SMILES |
[SnH2]=[Te] |
正規SMILES |
[Sn]=[Te] |
Key on ui other cas no. |
12040-02-7 |
物理的記述 |
Grey odorless crystalline solid; [MSDSonline] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















